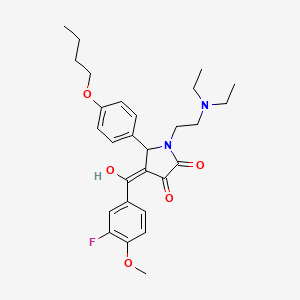
5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C28H35FN2O5 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrrole derivatives, characterized by the following structural features:
- Molecular Formula : C27H31FN2O4
- IUPAC Name : this compound
- SMILES Representation : CCN(CC)CCN(C(C(C(c(cc1)cc(C)c1OCC=C)=O)=C1O)c(cccc2)c2F)C1=O
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell proliferation in A549 lung cancer cells, with IC50 values indicating significant potency.
- Neuroprotective Effects : The diethylaminoethyl group may contribute to neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of oxidative stress pathways.
- Anti-inflammatory Properties : The presence of the butoxyphenyl moiety has been linked to anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:
- Inhibition of Kinases : Similar compounds have shown kinase inhibition, suggesting that this compound may also target specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The diethylaminoethyl group may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
In Vitro Studies
A study conducted on A549 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The MTT assay indicated significant cytotoxicity at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In a murine model of inflammation, administration resulted in reduced edema and inflammatory cytokine levels, supporting its anti-inflammatory claims.
Properties
CAS No. |
618074-87-6 |
|---|---|
Molecular Formula |
C28H35FN2O5 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4E)-5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35FN2O5/c1-5-8-17-36-21-12-9-19(10-13-21)25-24(26(32)20-11-14-23(35-4)22(29)18-20)27(33)28(34)31(25)16-15-30(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+ |
InChI Key |
FQOGFFZDDGHIGB-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCN(CC)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















